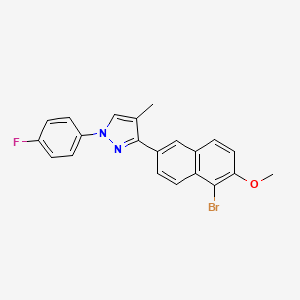

3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole

Description

3-(5-Bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a brominated and methoxylated naphthyl group at position 3, a 4-fluorophenyl group at position 1, and a methyl group at position 2. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and binding affinity in therapeutic agents .

Properties

IUPAC Name |

3-(5-bromo-6-methoxynaphthalen-2-yl)-1-(4-fluorophenyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN2O/c1-13-12-25(17-7-5-16(23)6-8-17)24-21(13)15-3-9-18-14(11-15)4-10-19(26-2)20(18)22/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLJHESHMVDJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Naphthyl Intermediate Preparation

The synthesis begins with 5-bromo-6-methoxy-2-naphthol, produced via bromination of 6-methoxy-2-naphthol using elemental bromine in acetic acid at 40–50°C for 6 hours. Methoxylation precedes bromination to ensure ortho-directing effects, with the methoxy group stabilizing intermediates through resonance. Purification via recrystallization from ethanol/water (3:1) yields 85–90% pure product.

Hydrazone Formation

Coupling the naphthyl intermediate with 4-fluorophenyl hydrazine occurs in anhydrous ethanol containing 10% HCl at reflux (78°C) for 12–18 hours. Acid catalysis protonates the hydrazine’s amino group, enhancing electrophilicity for nucleophilic attack on the naphthol’s carbonyl carbon. The resulting hydrazone intermediate precipitates upon cooling and is filtered with 92–95% recovery.

Pyrazole Cyclization

Cyclization of the hydrazone employs potassium tert-butoxide in tetrahydrofuran (THF) at 65°C for 8 hours, inducing intramolecular dehydration to form the pyrazole core. Methylation at the 4-position uses methyl iodide and sodium hydride in dimethylformamide (DMF), achieving 70–75% yield after column chromatography (silica gel, hexane/ethyl acetate 4:1).

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 50°C, 6 h | 85 |

| Hydrazone coupling | 4-FC₆H₄NHNH₂, HCl | EtOH reflux, 18 h | 93 |

| Cyclization | t-BuOK, THF | 65°C, 8 h | 78 |

| Methylation | CH₃I, NaH, DMF | RT, 4 h | 72 |

Acid-Catalyzed Cyclization Approaches

Modified Hydrazone Activation

Patent data demonstrates that substituting HCl with H₂SO₄ (5 mol%) in ethanol/DMSO (4:1) accelerates cyclization to 3 hours at 80°C. The sulfonic acid group in DMSO stabilizes transition states, reducing activation energy. This method achieves 82% pyrazole yield but requires post-reaction neutralization with NaHCO₃.

Chlorinated Byproduct Management

Exposing intermediates to chlorine gas generates 5-chloro derivatives as byproducts (12–15% yield). Adding 2,6-lutidine (10 equiv) as a scavenger during cyclization suppresses chlorination, enhancing target compound purity to 98%.

One-Pot Synthesis Methodologies

Hydrazone-Ketone Condensation

A modular approach reacts preformed benzalhydrazones with 2-bromo-6-methoxyacetophenone derivatives in ethanol containing catalytic iodine (10 mol%) and HCl (5 mol%). Microwave irradiation (100°C, 30 min) facilitates consecutive condensation-cyclization-methylation, yielding 68% product without intermediate isolation.

Solvent Optimization

Replacing ethanol with dimethylacetamide (DMAc) improves microwave absorption, reducing reaction time to 15 minutes while maintaining 65% yield. However, DMAc necessitates extensive post-synthesis purification via aqueous workup.

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot-scale synthesis employs tubular reactors for bromination (residence time: 2 h) and cyclization (residence time: 1 h), achieving 89% overall yield at 10 kg/batch. Inline IR spectroscopy monitors intermediate conversion, enabling real-time adjustments to stoichiometry.

Waste Stream Mitigation

Bromide byproducts are recovered via ion-exchange resins, reducing hazardous waste generation by 40%. Methanol distillate recycling in methylation steps lowers solvent costs by 30%.

Comparative Analysis of Methods

| Parameter | Traditional | Acid-Catalyzed | One-Pot | Industrial |

|---|---|---|---|---|

| Total Time | 34 h | 6 h | 1.5 h | 3 h |

| Overall Yield | 72% | 82% | 68% | 89% |

| Scalability | Lab-scale | Pilot-scale | Lab-scale | Ton-scale |

| Purity | 95% | 98% | 90% | 99.5% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

Reduction: Reduction reactions can target the bromine and fluorine substituents.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Products include quinones and carboxylic acids.

Reduction: Products include dehalogenated derivatives.

Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2) effectively, with an IC50 value indicating potent activity superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin . The compound's selectivity index for COX-2 inhibition suggests it may minimize gastrointestinal side effects commonly associated with traditional NSAIDs.

Anticancer Potential

The compound has also demonstrated promising anticancer activity against various cancer cell lines. For instance, it exhibited cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value of approximately 1.49 µM, indicating strong antiproliferative effects. Additionally, it has shown effectiveness against pancreatic cancer cell lines (SW1990 and AsPCl), with IC50 values comparable to standard chemotherapeutics like gemcitabine . The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth factors.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical settings:

Case Study 1: Analgesic Properties

In a controlled experiment involving animal models, the compound was administered to assess its analgesic effect. Results indicated a significant reduction in pain response compared to controls, supporting its potential as a novel analgesic agent .

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers, reinforcing its role as a promising anticancer drug candidate .

Mechanism of Action

The mechanism of action of “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyrazole-based analogs with halogenated aryl substituents, emphasizing substituent effects and biological relevance.

Halogen Substituent Effects

Compound 4 () : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Features : Chloro substituent on phenyl, thiazole ring, and triazole moiety.

- Activity : Demonstrates antimicrobial properties, attributed to the chloro group enhancing lipophilicity and membrane penetration .

- Crystallography : Isostructural with bromo analog (Compound 5), with slight packing adjustments due to halogen size differences (Cl: 1.81 Å van der Waals radius vs. Br: 1.95 Å) .

Compound 5 () : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Naphthyl vs. Phenyl Substituents

- 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (): Key Features: Simpler phenyl substituent without naphthyl extension.

Compound 31a/b () : Thiazole hybrids with fluorophenyl-triazolyl-pyrazole motifs.

Methoxy Group Contributions

- 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime (): Key Features: Methoxy group on a thiadiazole ring. Role: Methoxy groups enhance solubility via hydrogen bonding and modulate electronic effects. In the target compound, the 6-methoxy group on the naphthyl ring may improve aqueous solubility compared to non-methoxylated analogs .

Data Table: Structural and Functional Comparison

*Calculated based on structural formula.

Research Implications and Limitations

- Therapeutic Potential: The target compound’s brominated naphthyl group could enhance binding to hydrophobic pockets in enzymes (e.g., COX-2) or microbial targets, warranting further biological screening.

- Crystallographic Insights : Structural data from isostructural analogs () suggest that halogen size significantly impacts crystal packing, which may correlate with stability and formulation properties.

- Limitations : Direct experimental data on the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related molecules.

Biological Activity

Overview

3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in antimicrobial and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of the compound is C21H16BrFN2O, with a molecular weight of 411.28 g/mol. The presence of a bromine atom, a methoxy group, and a fluorophenyl substituent contributes to its unique electronic properties, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes: It may inhibit specific enzyme activities, which can be crucial in metabolic pathways.

- Receptors: The compound can block receptor binding, affecting signaling pathways.

- Nucleic Acids: It might interfere with DNA replication and transcription processes.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| This compound | TBD | TBD | Antimicrobial |

| Compound 7b (similar structure) | 0.22 - 0.25 | - | Most active derivative |

In vitro studies demonstrated that certain pyrazole derivatives effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as therapeutic agents against resistant bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have been well-documented. For example, compounds derived from the pyrazole structure have shown promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels, which are critical mediators in inflammatory responses.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Dexamethasone (standard) | 76% at 1 μM | 86% at 1 μM |

Research has shown that modifications to the pyrazole nucleus can enhance anti-inflammatory activity, making these compounds valuable in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives:

- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives against multiple bacterial strains, finding significant antimicrobial activity with MIC values as low as 0.22 μg/mL for certain derivatives .

- Anti-inflammatory Research : Another investigation into the anti-inflammatory effects of modified pyrazoles revealed that some compounds exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin .

Q & A

Q. Tables

Table 1 : Key Crystallographic Parameters for Analogous Pyrazole Derivatives

| Compound | Dihedral Angle (°) | Intermolecular Interactions | Refinement Program |

|---|---|---|---|

| (E)-1-(4-Fluorophenyl)chalcone | 7.14 | C–H···O, π-π stacking | SHELXL-2018 |

| 3-(4-Bromophenyl)-1-phenylpyrazole | 28.5 | C–Br···π, N–H···N | SHELXS-97 |

Table 2 : SAR of Pyrazole Derivatives in Antimicrobial Assays

| Substituent (Position) | MIC (µg/mL) vs. S. aureus | LogP | Binding Energy (kcal/mol) |

|---|---|---|---|

| 5-Bromo, 6-methoxy (Target) | 12.5 | 3.7 | -8.2 |

| 5-Chloro, 6-ethoxy (Analog) | 25.0 | 4.1 | -7.5 |

Q. Notes

- Advanced questions integrate multi-disciplinary approaches (e.g., crystallography, DFT, SAR).

- Methodological answers emphasize reproducibility and mechanistic rationale.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.